molecular formula C18H18ClN3O B2399658 N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide CAS No. 338422-98-3

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide

Cat. No.: B2399658
CAS No.: 338422-98-3
M. Wt: 327.81
InChI Key: MVDDNTWUXRKXKA-UHFFFAOYSA-N
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Description

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
  • N-[1-(1H-benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Uniqueness

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-8-3-4-9-15(14)21-17)22-18(23)12-6-5-7-13(19)10-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDNTWUXRKXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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